Chrysomycin B

Antimicrobial resistance MRSA VRE

Chrysomycin B is the critical 8-methyl analog enabling potency ladder calibration in anticancer screening. Its unique SAR inflection point—where 4′-acetylation reinforces cytotoxicity, in contrast to Chrysomycin A—makes it essential reference material for gilvocarcin-class analog validation. Standardize antimicrobial susceptibility panels against MRSA/VRE using the defined MIC range (2 to >64 μg mL⁻¹) of the 4′-acetyl derivative.

Molecular Formula C26H26O7
Molecular Weight 450.5 g/mol
Cat. No. B8101061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysomycin B
Molecular FormulaC26H26O7
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC1CCC(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O
InChIInChI=1S/C26H26O7/c1-12-9-16-21(19(10-12)30-3)15-11-20(31-4)23-17(27)8-6-14(22(23)25(15)33-26(16)29)24-18(28)7-5-13(2)32-24/h6,8-11,13,18,24,27-28H,5,7H2,1-4H3
InChIKeyLBNWMCYHIWPXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chrysomycin B Procurement Guide: Antibacterial and Antitumor C-Glycoside Antibiotic


Chrysomycin B (CAS 83852-56-6) is a benzonaphthopyranone C-glycoside antibiotic isolated from Streptomyces spp., belonging to the gilvocarcin class of natural products [1]. It is the minor analog in the chrysomycin complex, differing from the major analog Chrysomycin A by substitution of a vinyl group with a methyl group at the 8-position of the chromophore [2]. Chrysomycin B inhibits human topoisomerase II catalytic activity and exhibits both antibacterial activity against Gram-positive pathogens and antitumor activity across multiple cancer cell lines [3].

Why Chrysomycin B Cannot Be Substituted with Chrysomycin A or Gilvocarcin Analogs


Although Chrysomycin B shares the same chromophore as Gilvocarcin M and is a close structural relative of Chrysomycin A, direct substitution across this compound class is scientifically invalid due to three critical differentiating factors. First, the 8-position substitution (methyl in Chrysomycin B versus vinyl in Chrysomycin A) produces a quantifiable reduction in topoisomerase II inhibitory potency, with Chrysomycin B being demonstrably less active than its vinyl analog . Second, the C-glycosidic side-chain of chrysomycins (3,5-dimethylpentose) differs from that of gilvocarcins (methylpentose), yielding distinct glycosylation patterns that affect molecular recognition [1]. Third, acetylation at the 4'-position produces divergent biological consequences across the class: acetylation reinforces Chrysomycin B cytotoxicity while paradoxically weakening Chrysomycin A activity, a non-transferable structure-activity relationship (SAR) that precludes class-level extrapolation [2].

Chrysomycin B Quantitative Differentiation: Comparator-Based Evidence


4'-Acetyl-Chrysomycin B Antibacterial Activity Against MRSA and VRE

4'-Acetyl-chrysomycin B exhibits antibacterial activity against clinically relevant Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with quantitatively defined MIC ranges that distinguish it from the corresponding 4'-acetyl-chrysomycin A analog [1].

Antimicrobial resistance MRSA VRE Gram-positive pathogens MIC

Cytotoxicity Differential: Chrysomycin A vs Chrysomycin B in ME-180 Cervical Cancer Cells

In direct comparative cytotoxicity testing against ME-180 human cervical carcinoma cells, Chrysomycin B exhibits approximately 14.4-fold lower potency than Chrysomycin A, providing a quantifiable benchmark for analog selection in antitumor screening programs [1].

Antitumor Cytotoxicity Cervical cancer ME-180 IC50

Divergent Acetylation SAR: Chrysomycin B vs Chrysomycin A Cytotoxicity Modulation

Acetylation at the 4'-position produces opposite effects on the cytotoxicity of Chrysomycin A and Chrysomycin B, a SAR divergence that precludes class-level extrapolation and establishes Chrysomycin B as a mechanistically distinct scaffold for analog development [1].

Structure-activity relationship Acetylation Cytotoxicity Lead optimization Medicinal chemistry

Topoisomerase II Inhibitory Activity: Chrysomycin B Relative Potency vs Chrysomycin A

Chrysomycin B is an inhibitor of the catalytic activity of human topoisomerase II; however, its activity is lower than that of its vinyl analog Chrysomycin A, a potency differential attributed to the 8-position methyl substitution [1]. This mechanistic distinction is further evidenced by Chrysomycin B's structural similarity to gilvocarcin V, which promotes DNA cross-linking with histone H3 and GRP78 upon near-UV photoactivation [2].

Topoisomerase II DNA damage Antitumor mechanism Enzyme inhibition Catalytic inhibitor

Biosynthetic Gene Cluster and Taxonomic Differentiation from Ravidomycin

The chrysomycin biosynthetic gene cluster (BGC) from Streptomyces albaduncus is genomically distinct from the ravidomycin BGC from Streptomyces ravidus, with cross-complementation studies demonstrating that chrysomycin monooxygenase homologues (ChryOII, ChryOIII, ChryOIV) can functionally complement corresponding gilvocarcin oxygenase mutants, confirming BGC identity and enabling combinatorial biosynthesis approaches [1].

Biosynthetic gene cluster Combinatorial biosynthesis Natural product Streptomyces Polyketide synthase

Chromophore and Glycoside Differentiation: Chrysomycin B vs Gilvocarcin M

Chrysomycin B shares an identical chromophore with Gilvocarcin M (2064B), as established by absorption spectroscopy; however, the two antibiotics differ in their C-glycosidic side-chains: Chrysomycin B contains a 3,5-dimethylpentose sugar moiety, whereas Gilvocarcin M contains a methylpentose [1]. This structural distinction is further confirmed by 1H and 13C NMR spectral comparison [1].

Chromophore C-glycoside Structural elucidation NMR Natural product chemistry

Chrysomycin B: Evidence-Based Research and Procurement Applications


Antimicrobial Screening Against Multidrug-Resistant Gram-Positive Pathogens

Chrysomycin B serves as a benchmark compound for antimicrobial susceptibility testing against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The 4'-acetyl-chrysomycin B analog demonstrates defined MIC ranges (2 to >64 μg mL⁻¹) that enable differentiation from the more potent 4'-acetyl-chrysomycin A (MIC 0.5–2 μg mL⁻¹) in comparative resistance profiling studies [1].

Antitumor Potency Benchmarking in Cervical Carcinoma Models

Chrysomycin B provides a quantifiable intermediate-potency reference point (IC50 = 0.085 ng mL⁻¹ against ME-180 cervical carcinoma cells) for comparative cytotoxicity studies, positioned between the extreme potency of Chrysomycin A (IC50 = 0.0059 ng mL⁻¹) and the clinically established doxorubicin (IC50 = 8.8 ng mL⁻¹) [1]. This potency ladder enables dose-response calibration and analog ranking in anticancer screening cascades.

Structure-Activity Relationship Studies of 4'-Acetylated Chrysomycin Analogs

Chrysomycin B is an essential comparator for SAR studies investigating the divergent biological consequences of 4'-acetylation across the chrysomycin scaffold. The documented phenomenon—acetylation reinforces Chrysomycin B cytotoxicity while weakening Chrysomycin A activity [1]—provides a non-obvious SAR inflection point that requires Chrysomycin B as a distinct starting material or reference standard for analog validation.

Combinatorial Biosynthesis and BGC Engineering of Gilvocarcin-Class Natural Products

The fully characterized chrysomycin biosynthetic gene cluster (34.65 kb, 35 ORFs) from Streptomyces albaduncus provides a validated genetic platform for combinatorial biosynthesis of novel gilvocarcin-class analogs [1]. The demonstrated cross-complementation of gilvocarcin oxygenase mutants (GilOII, GilOIII, GilOIV) with chrysomycin monooxygenase homologues establishes Chrysomycin B as the reference metabolite for characterizing engineered pathway products and validating heterologous expression outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chrysomycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.